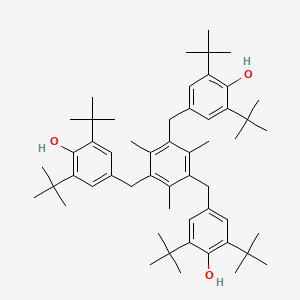

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Número de catálogo B1672081

Peso molecular: 775.2 g/mol

Clave InChI: VSAWBBYYMBQKIK-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05320765

Procedure details

di(3,5-di-tert-butyl-4-hydroxybenzyl) sulfide; 3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester; bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate; 1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate; 1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate; 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C(C1C=C(C=C(C(C)(C)C)C=1O)CS[CH2:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:14]([OH:21])=[C:13]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:12]=1)(C)(C)C.C(OC(=O)CS[CH2:46][C:47]1[CH:52]=[C:51]([C:53]([CH3:56])([CH3:55])[CH3:54])[C:50]([OH:57])=[C:49]([C:58]([CH3:61])([CH3:60])C)[CH:48]=1)CCCCC(C)C.C(OCC1C(C)=CC(C(C)(C)C)=C(O)C=1C)(=S)C1C=CC(C(OC[C:72]2[C:77]([CH3:78])=[CH:76][C:75]([C:79](C)(C)C)=[C:74](O)[C:73]=2[CH3:84])=S)=CC=1.[Ca+2].C(OP([CH2:110][C:111]1[CH:116]=[C:115]([C:117]([CH3:120])([CH3:119])[CH3:118])[C:114]([OH:121])=[C:113]([C:122]([CH3:125])([CH3:124])[CH3:123])[CH:112]=1)(=O)[O-])C.[CH2:126](OP(CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)(=O)OCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC.C(C1C=C(C=C(C(C)(C)C)C=1O)CP(=O)([O-])OCC)(C)(C)C>>[C:17]([C:15]1[CH:16]=[C:11]([CH:12]=[C:13]([C:22]([CH3:23])([CH3:25])[CH3:24])[C:14]=1[OH:21])[CH2:10][C:72]1[C:77]([CH3:78])=[C:76]([CH2:110][C:111]2[CH:112]=[C:113]([C:122]([CH3:124])([CH3:125])[CH3:123])[C:114]([OH:121])=[C:115]([C:117]([CH3:120])([CH3:119])[CH3:118])[CH:116]=2)[C:75]([CH3:79])=[C:74]([CH2:46][C:47]2[CH:48]=[C:49]([C:58]([CH3:60])([CH3:61])[CH3:126])[C:50]([OH:57])=[C:51]([C:53]([CH3:55])([CH3:56])[CH3:54])[CH:52]=2)[C:73]=1[CH3:84])([CH3:20])([CH3:18])[CH3:19] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(CSCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C=C(C1O)C(C)(C)C

|

Step Two

|

Name

|

3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC(C)C)OC(CSCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O

|

Step Three

|

Name

|

bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=S)OCC2=C(C(=C(C=C2C)C(C)(C)C)O)C)C=C1)(=S)OCC1=C(C(=C(C=C1C)C(C)(C)C)O)C

|

Step Four

[Compound]

|

Name

|

1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca+2].C(C)OP([O-])(=O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.C(CCCCCCCCCCCCCCCCC)OP(OCCCCCCCCCCCCCCCCCC)(=O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.C(C)(C)(C)C=1C=C(CP(OCC)([O-])=O)C=C(C1O)C(C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)C=1C=C(CC2=C(C(=C(C(=C2C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C=C(C1O)C(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |